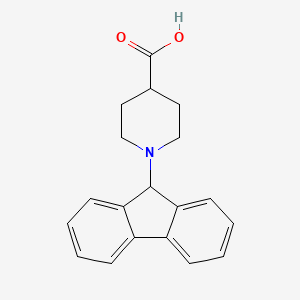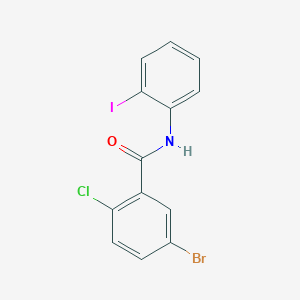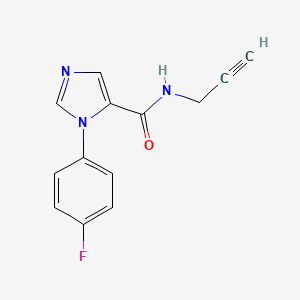
3-(4-fluorophenyl)-N-prop-2-ynylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-prop-2-ynylimidazole-4-carboxamide, commonly known as "FPyI", is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPyI is a member of the imidazole family, which is known for its diverse biological activities.
Mécanisme D'action
FPyI has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These enzymes play important roles in inflammation and cancer progression, respectively. By inhibiting these enzymes, FPyI may be able to reduce inflammation and slow down the growth of cancer cells.
Biochemical and Physiological Effects:
FPyI has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis (cell death) in cancer cells. These effects suggest that FPyI may be able to reduce inflammation and slow down the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPyI is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. However, one limitation of FPyI is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for FPyI.
Orientations Futures
There are several future directions for FPyI research. First, further studies are needed to determine the optimal dosage and administration route for FPyI. Second, more research is needed to investigate the potential of FPyI as a treatment for various diseases, including cancer, HIV, and Alzheimer's disease. Third, the development of new FPyI derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, more research is needed to elucidate the mechanism of action of FPyI and its potential interactions with other drugs.
Méthodes De Synthèse
FPyI can be synthesized by reacting 4-fluoroaniline with propargyl bromide to form 4-fluoro-N-prop-2-ynylaniline, which is then reacted with imidazole-4-carboxylic acid to form FPyI. This method has been successfully used by several research groups to obtain FPyI in high yield and purity.
Applications De Recherche Scientifique
FPyI has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These activities make FPyI a promising candidate for the development of new therapeutic agents. Several research groups have investigated the potential of FPyI as a treatment for various diseases, including cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-prop-2-ynylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-2-7-16-13(18)12-8-15-9-17(12)11-5-3-10(14)4-6-11/h1,3-6,8-9H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDRQDPEAJJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)
![4-[2-oxo-2-(2-thiophen-2-ylpyrrolidin-1-yl)ethyl]-2H-phthalazin-1-one](/img/structure/B7452661.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)
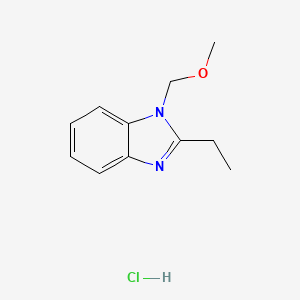
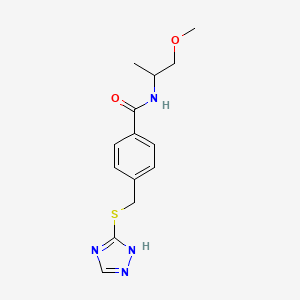
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)
![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)
